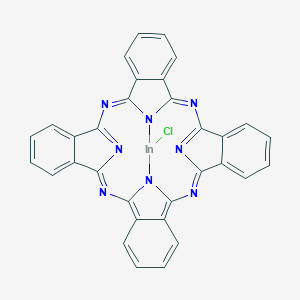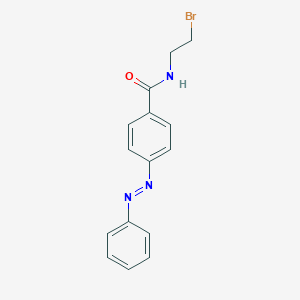
N-(2-bromoethyl)-4-phenyldiazenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromoethyl)-p-phenylazobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoethyl group attached to a phenylazobenzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-p-phenylazobenzamide typically involves the reaction of p-phenylazobenzamide with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of N-(2-Bromoethyl)-p-phenylazobenzamide may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions: N-(2-Bromoethyl)-p-phenylazobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenylazobenzamide moiety can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
Chemistry: N-(2-Bromoethyl)-p-phenylazobenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of probes or inhibitors for specific biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may be explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, N-(2-Bromoethyl)-p-phenylazobenzamide can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.
作用机制
The mechanism of action of N-(2-Bromoethyl)-p-phenylazobenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenylazobenzamide moiety may interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(2-Bromoethyl)phthalimide: This compound shares the bromoethyl group but has a different core structure.
N-(2-Bromoethyl)benzamide: Similar in structure but lacks the azo group.
N-(2-Bromoethyl)-p-toluenesulfonamide: Contains the bromoethyl group but has a sulfonamide moiety instead of the benzamide.
Uniqueness: N-(2-Bromoethyl)-p-phenylazobenzamide is unique due to the presence of both the bromoethyl and phenylazobenzamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
100243-23-0 |
|---|---|
分子式 |
C15H14BrN3O |
分子量 |
332.19 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C15H14BrN3O/c16-10-11-17-15(20)12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20) |
InChI 键 |
ZBCKKGZHAGVDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
同义词 |
N-(2-Bromoethyl)-p-(phenylazo)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B12199.png)
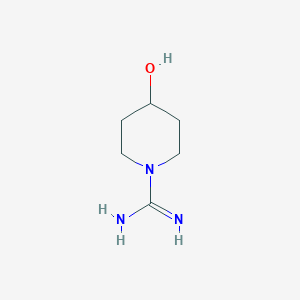
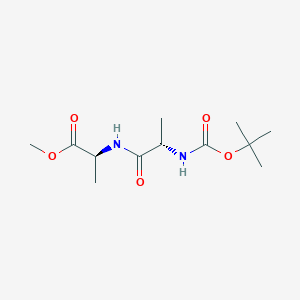
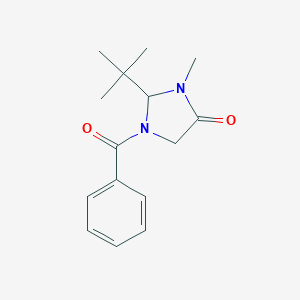
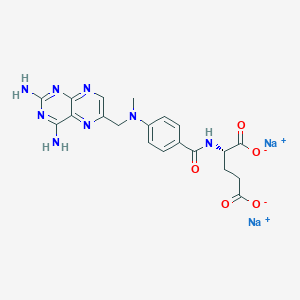
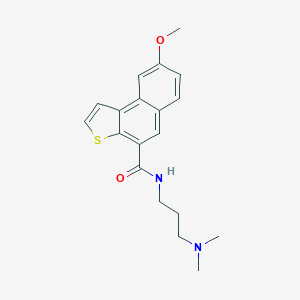
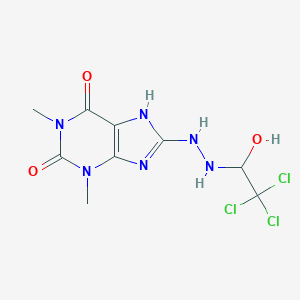
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
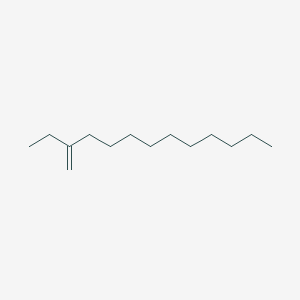
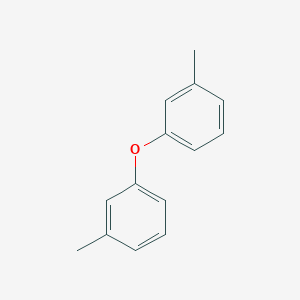
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
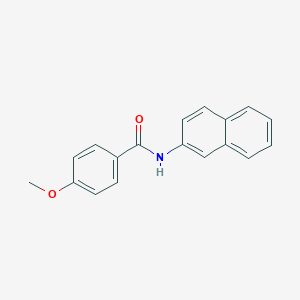
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)
